5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Pharmaceutical Analysis Edoxaban Impurity Profiling

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0) is a substituted tetrahydrothiazolopyridine derivative with a molecular weight of 154.23 g/mol and a calculated solubility of 15 g/L at 25°C. This heterocyclic scaffold is primarily recognized in medicinal chemistry as a critical S4 binding element in the development of non-amidine Factor Xa (fXa) inhibitors, as demonstrated by its incorporation into lead compounds with potent oral anticoagulant activity.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 259809-24-0
Cat. No. B1588877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
CAS259809-24-0
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC=N2
InChIInChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
InChIKeyJSYKQYFGEPJWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0): Chemical Profile and Research Utility


5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0) is a substituted tetrahydrothiazolopyridine derivative with a molecular weight of 154.23 g/mol and a calculated solubility of 15 g/L at 25°C . This heterocyclic scaffold is primarily recognized in medicinal chemistry as a critical S4 binding element in the development of non-amidine Factor Xa (fXa) inhibitors, as demonstrated by its incorporation into lead compounds with potent oral anticoagulant activity [1]. It is also a key synthetic intermediate and a well-characterized regulatory impurity (Edoxaban Impurity 70) in the synthesis of the direct fXa inhibitor Edoxaban tosilate [2].

Why 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Cannot Be Replaced by Simple Analogs


Generic substitution of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with other tetrahydrothiazolopyridine isomers or simpler piperidine analogs is not viable for structure- or impurity-critical applications. X-ray crystallography (PDB: 1V3X) has confirmed that the specific N-methyl substitution pattern and the thiazole ring fusion create a unique, conformationally restricted geometry that is essential for high-affinity binding to the S4 subsite of Factor Xa [1]. Unlike other fused-bicyclic S4 elements, this scaffold forms a novel intramolecular S-O close contact that stabilizes the bioactive conformation, a feature absent in non-thiazolo or N-H analogs [1]. Furthermore, in the context of Edoxaban synthesis and quality control, this compound is a specific process-related impurity; using an uncharacterized or structurally similar alternative would invalidate analytical method validation (AMV) and regulatory compliance for Abbreviated New Drug Applications (ANDA) [2].

Quantitative Differentiation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Comparative Evidence Guide


Validated Identity as a Regulatory Edoxaban Impurity Standard

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is definitively characterized and certified as 'Edoxaban Impurity 70' (or 'Edoxaban Impurity 31'), a known process-related impurity of the blockbuster anticoagulant Edoxaban tosilate [1]. This contrasts sharply with generic 'tetrahydrothiazolopyridine' or other Edoxaban impurities (e.g., desmethyl or oxidized analogs), which lack this specific CAS-linked identity and validated regulatory purpose. The commercial supply includes detailed characterization data compliant with regulatory guidelines, making it directly applicable for analytical method development, method validation (AMV), and quality control (QC) for ANDA or commercial Edoxaban production [1].

Pharmaceutical Analysis Edoxaban Impurity Profiling

X-ray Confirmed Binding Mode as an S4 Element in Factor Xa

The co-crystal structure of Factor Xa with an inhibitor incorporating this scaffold (PDB: 1V3X, resolution: 2.20 Å) provides atomic-level proof that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety binds specifically to the S4 subsite [1]. The structure revealed a novel intramolecular S-O close contact that restricts the molecule's conformation. Ab initio energy calculations showed that conformers with the closest S-O proximity were the most stable, suggesting this restricted conformation enhances S4 affinity [1]. This structural evidence is absent for other potential S4 binding elements, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine or simple piperidine derivatives, for which only in-silico docking data may exist.

Factor Xa Inhibitors X-ray Crystallography Structure-Based Drug Design

Demonstrated Oral Anti-FXa Activity and PT Prolongation in Rats

In a study evaluating a series of non-amidine fXa inhibitors, the compound 'type 61', which incorporates the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine S4 element, was identified as the lead. It displayed orally potent anti-fXa activity and produced an evident prolongation of prothrombin time (PT) in rats, alongside moderate oral bioavailability [1]. This in vivo efficacy profile was superior to other analogs within the same series that incorporated different fused-bicyclic S4 elements. While the earlier amidino fXa inhibitor DX-9065a suffered from poor oral bioavailability due to strong basicity, the non-amidine series, including the lead featuring this scaffold, was specifically designed to overcome this limitation [2].

Oral Anticoagulant In Vivo Pharmacology Prothrombin Time

Quantified Physicochemical Properties: Solubility and pKa

Key calculated physicochemical properties are available for this compound: aqueous solubility of 15 g/L at 25°C, a predicted pKa of 7.06±0.20, and a density of 1.186±0.06 g/cm³ . The presence of the N-methyl group enhances lipophilicity compared to the N-H analog, potentially influencing membrane permeability and oral absorption, as suggested for the broader fXa inhibitor series . While direct pKa and solubility data for the direct N-H or N-ethyl analogs were not available in the accessed sources, the N-methyl substitution is a well-established strategy in medicinal chemistry to fine-tune these parameters. The reported solubility of 15 g/L places it in a moderately soluble range, which is a practical consideration for in vitro assay development.

Pre-formulation Physicochemical Profiling Lead Optimization

High-Value Application Scenarios for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine


GMP/QC Analytical Standard for Edoxaban Impurity Profiling

The primary industrial application is as a certified reference standard for Edoxaban Impurity 70. This compound is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific process-related impurity in Edoxaban API and finished dosage forms. Its use ensures compliance with ICH guidelines and regulatory submissions for ANDAs, where a characterized impurity is mandated [1].

Structure-Based Drug Design of Next-Generation Oral Anticoagulants

For medicinal chemistry groups, this scaffold provides a structurally validated starting point for designing novel, non-amidine Factor Xa inhibitors. The solved co-crystal structure (PDB 1V3X) detailing its unique interaction with the S4 subsite allows for rational, computer-aided lead optimization. Researchers can use this core to diversify the S1 and linker regions, aiming to improve upon the already demonstrated oral efficacy and move beyond the limitations of earlier amidino-based competitors like DX-9065a [2].

Key Synthetic Intermediate for Edoxaban and Analog Synthesis

As a direct intermediate in the convergent synthesis of Edoxaban, this compound is procured by process chemistry groups to prepare the drug substance. The 2-carboxy derivative of this scaffold is specifically mentioned as a key fragment for conjugation with a cyclohexanediamine core [3]. Reliable access to this intermediate ensures a robust supply chain for both commercial production and the synthesis of internal proprietary analog libraries.

In Vitro Pharmacological Tool for Coagulation Studies

This compound has been used in exploratory population studies to test its effects on platelet aggregation and coagulation pathways . As a defined chemical probe, researchers can use it to dissect the role of the S4 subsite of Factor Xa in thrombin generation and platelet activation, providing mechanistic insights that guide the selection of anticoagulant targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.